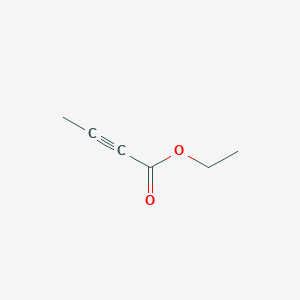

Ethyl 2-butynoate

Overview

Description

Ethyl 2-butynoate (C₆H₈O₂; CAS 4341-76-8), also known as ethyl tetrolate, is an electron-deficient alkyne ester with a molecular weight of 112.13 g/mol . It is a colorless to reddish-brown liquid with a boiling point of 160–163°C, density of 0.962–0.967 g/mL, and refractive index of 1.438 . Key applications include:

- Precursor in synthesizing tricyclic aziridines, alkenylsilanols, and cyclopentene dicarboxylates .

- Methanogenesis inhibitor and key reagent in Rh(I)/H8-BINAP-catalyzed 1,3-diene preparations .

- Intermediate in stereoretentive cross-coupling reactions and total syntheses of natural products like waixenicin A .

Safety protocols emphasize its air sensitivity, corrosivity (H314, H335), and need for inert storage (2–8°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-butynoate can be synthesized through the esterification of 2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the product as it forms .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Reduction: It can be reduced to form ethyl 2-butenoate using hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne carbon atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Ethyl 2-butenoate.

Substitution: Substituted alkynes and alkenes.

Scientific Research Applications

Ethyl 2-butynoate is used in several scientific research applications:

Mechanism of Action

Ethyl 2-butynoate exerts its effects primarily through its electron-deficient alkyne structure. This makes it highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions. The compound’s ability to inhibit methanogenesis is attributed to its interaction with microbial enzymes involved in methane production .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Alkyne Esters

Key Observations :

- Reactivity: this compound exhibits moderate nucleophilic reactivity (k = 6.95 × 10⁻² M⁻¹s⁻¹), higher than ethyl hex-2-ynoate but lower than mthis compound . This is attributed to electron-withdrawing effects of the alkyne and ester groups.

- Synthetic Utility: this compound’s electron deficiency makes it superior in Rh-catalyzed diene syntheses compared to saturated esters like ethyl 2-methylbutyrate (C₇H₁₂O₂) .

Functional Group Isomers

Key Observations :

- Electronic Effects: this compound’s linear alkyne structure enhances electrophilicity, enabling regioselective prenylation in merochlorin synthesis . In contrast, ethyl acetoacetate’s keto-enol tautomerism favors nucleophilic acyl substitutions .

- Stability: this compound requires inert storage due to air sensitivity, whereas ethyl trans-2-methyl-2-butenoate is less reactive .

Biological Activity

Ethyl 2-butynoate is an organic compound with the molecular formula C₆H₈O₂, classified as an alkyne and an ester. It has garnered attention in various fields of research due to its unique chemical properties and biological activity, particularly in the context of inhibiting methane production in ruminal fermentation.

- Molecular Weight : 112.13 g/mol

- Structure : Contains a triple bond between the second and third carbon atoms.

- Appearance : Colorless liquid with a fruity odor.

Inhibition of Methanogenesis

One of the most notable biological activities of this compound is its ability to inhibit methanogenesis, a process by which certain microorganisms produce methane. This property is particularly significant in agricultural contexts where methane emissions from livestock are a concern.

- Research Findings : A study demonstrated that this compound reduced methane production by significant percentages at varying concentrations:

The compound also influenced other fermentation parameters:

- Hydrogen Accumulation : Increased significantly (12 to 37-fold) at increasing concentrations.

- Acetate Production : Decreased significantly, indicating a shift in fermentation pathways .

Comparison with Other Compounds

This compound's effectiveness in reducing methane production can be compared with other similar compounds:

| Compound Name | Methane Reduction (%) | Concentration (mM) |

|---|---|---|

| This compound | 79 | 18 |

| Propynoic Acid | 76 | Not specified |

| Crotonic Acid | Up to 9 | Not specified |

This comparison highlights this compound's superior efficacy in methane inhibition compared to other tested compounds .

The mechanism by which this compound inhibits methanogenesis involves its reactivity as an electrophile. The compound interacts with nucleophiles and alters the metabolic pathways of ruminal microorganisms, leading to reduced methane production and altered volatile fatty acid profiles .

Applications in Research

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for specific reactivity patterns that are not observed in simpler esters or saturated compounds. This makes it particularly useful for synthesizing complex organic molecules and studying reaction mechanisms .

Case Studies

- In Vitro Ruminal Fermentation Study : A controlled experiment assessed the effects of this compound on ruminal fermentation parameters. The study found that at increasing concentrations, there was a marked decrease in methane production alongside an increase in hydrogen accumulation, suggesting a potential pathway for reducing greenhouse gas emissions from livestock .

- Synthesis Applications : this compound has been used successfully in various synthetic applications, including the synthesis of thiazolines through phosphine-catalyzed annulation reactions . This highlights its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-butynoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of 2-butynoic acid with ethanol, typically catalyzed by sulfuric acid or other Brønsted acids. Critical parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to ethanol), and removal of water to drive equilibrium toward ester formation . Optimization strategies involve testing alternative catalysts (e.g., p-toluenesulfonic acid) and monitoring reaction progress via gas chromatography (GC) to minimize side products like diethyl ether.

Q. What analytical techniques are most suitable for characterizing this compound’s purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester functional groups and alkyne protons (δ ~1.8–2.2 ppm for methyl groups, δ ~4.2 ppm for ethoxy protons) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities.

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm (C=O stretch) and ~2100 cm (C≡C stretch) . Calibration with certified reference materials is essential for accuracy .

Q. How does this compound inhibit methanogenesis in microbial studies?

As an electron-deficient alkyne, it likely interferes with methyl-coenzyme M reductase (MCR), a key enzyme in methanogenesis. Researchers should design anaerobic batch cultures with controlled dosing (e.g., 0.1–1.0 mM) and monitor methane production via gas chromatography. Include positive/negative controls (e.g., sodium acetate as substrate) and validate results using kinetic modeling .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Rhodium-catalyzed [2+2] cycloadditions?

The rhodium(I)/H8-BINAP complex activates the alkyne via π-coordination, enabling codimerization with alkenes to form 1,3-dienes. Challenges include regioselectivity and competing side reactions (e.g., oligomerization). Advanced studies should employ density functional theory (DFT) calculations to map transition states and optimize ligand-electron effects. Experimental validation via H NMR kinetics under inert atmospheres is recommended .

Q. How can contradictions in reported reaction yields for this compound-mediated thiazoline synthesis be resolved?

Discrepancies (e.g., 40–75% yields) may arise from variations in tri-n-butylphosphine catalyst purity or solvent polarity. Systematic replication studies should:

- Standardize reagents (e.g., HPLC-grade solvents).

- Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).

- Apply statistical tools (ANOVA) to identify significant factors . Report uncertainties (e.g., ±5% SD) and raw data in appendices for transparency .

Q. What novel applications exist for this compound in asymmetric catalysis or bioactive molecule synthesis?

Emerging research explores its use as a chiral building block for β-lactam antibiotics or α,β-unsaturated ester precursors. Methodologies include:

- Enantioselective alkynylation : Using chiral copper or palladium catalysts.

- Click chemistry : Azide-alkyne cycloadditions to functionalize biomolecules. Validate stereochemical outcomes via X-ray crystallography or circular dichroism .

Q. Methodological Guidelines

- Data Reporting : Adhere to the metric system and report numerical values to one decimal beyond instrument precision (e.g., 98.7 ± 0.3% purity) .

- Ethical Compliance : Document chemical safety (e.g., UN 2920 hazard classification) and disposal protocols per institutional guidelines .

- Unresolved Questions : Highlight limitations (e.g., alkyne stability under aqueous conditions) and propose follow-up experiments (e.g., solvent screening for hydrolytic resistance) .

Properties

IUPAC Name |

ethyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJZKCJURDYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195846 | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-76-8 | |

| Record name | Ethyl 2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tetrolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TETROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.